molecular formula C9H12ClNO3S B255570 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide CAS No. 74668-38-5

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B255570
CAS No.: 74668-38-5
M. Wt: 249.72 g/mol
InChI Key: FMXXRCMSJPLNDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for efficient production .

Comparison with Similar Compounds

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with an ethyl group instead of a propyl group.

    4-chloro-N-(2-hydroxybutyl)benzenesulfonamide: Contains a butyl group, leading to different physical and chemical properties.

    4-chloro-N-(2-hydroxyisopropyl)benzenesulfonamide: Features an isopropyl group, which may affect its biological activity and solubility.

The uniqueness of this compound lies in its specific hydroxypropyl group, which influences its reactivity and interaction with biological targets .

Biological Activity

4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is investigated for its roles in anticancer and antimicrobial applications, primarily through its interactions with specific enzymes and cellular pathways. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in various cellular processes. Notably, it has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in several cancer types. Inhibition of CA IX leads to reduced cell proliferation and induction of apoptosis in cancer cells .

Additionally, the compound may exert antimicrobial effects by disrupting bacterial growth through inhibition of bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis within bacterial cells .

Structure-Activity Relationship (SAR)

Studies on the SAR of sulfonamide derivatives have revealed that modifications to the phenyl rings and the amide nitrogen significantly affect their biological activity. For instance, the presence of halogen substituents and hydroxyl groups can enhance the affinity for target enzymes like CA IX, thereby improving anticancer efficacy . The following table summarizes key findings from SAR studies:

CompoundSubstituentIC50 (nM)Activity Type
4e4-Chloro10.93CA IX Inhibition
4g2-Hydroxy25.06CA II Inhibition
4h2-Hydroxy1.55Apoptosis Induction

Biological Activity Evaluation

Recent studies have evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. The following findings highlight its potential:

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, with a significant increase in apoptotic markers compared to control groups .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example, it showed significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL .

Case Studies

Several case studies have illustrated the efficacy of this compound in different biological contexts:

  • Cancer Cell Line Studies : A study involving the SMMC-7721 cell line revealed that treatment with this compound led to G1 phase cell cycle arrest and significant apoptosis induction, demonstrating its potential as a therapeutic agent against liver cancer .
  • Inflammatory Models : In carrageenan-induced rat paw edema models, derivatives similar to this compound exhibited anti-inflammatory effects, with reductions in edema observed at various time points post-administration .

Properties

IUPAC Name

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXRCMSJPLNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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